molecular formula C14H14N8O3 B3884570 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B3884570
M. Wt: 342.31 g/mol
InChI Key: UWNSTPPPPOQKOT-FRKPEAEDSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common approach includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Condensation reaction: The final step involves the condensation of the intermediate with 3-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Chemical Research: The compound can serve as a model system for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar reactivity and applications.

    1,2,3-triazole derivatives: These compounds share the triazole ring and are often used in click chemistry and drug development.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are used in various chemical and pharmaceutical applications.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both oxadiazole and triazole rings, along with the methoxyphenyl group, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O3/c1-8-11(17-21-22(8)13-12(15)19-25-20-13)14(23)18-16-7-9-4-3-5-10(6-9)24-2/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSTPPPPOQKOT-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

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